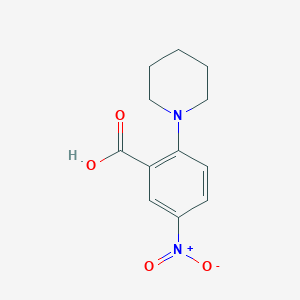
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (5-MPCA) is an organic compound that is widely used in scientific research. It is a member of the thiophene family and is a derivative of p-methoxyphenylthiophene-2-carbaldehyde (PMPCA). 5-MPCA is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers materials, such as polythiophenes. 5-MPCA has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Organic Metal-Free Dye Sensitized Solar Cells (DSSC)
This compound is used in the synthesis of functional thiophenes for organic metal-free dye sensitized solar cells (DSSC). The DSSC devices sensitized by the selected dyes revealed promising solar cell performances .
Molecular Electronics
Functional thiophenes, including 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, are accessible efficiently via a divergent and diversity-oriented synthetic strategy. These thiophenes have potential applications in molecular electronics .
Pharmaceutical Active Agents
The compound can be used to synthesize diversely functionalized thiophenes with potential applications as pharmaceutical active agents .
Organic Photovoltaics (OPV)
Thiophenes are one of the most important heterocyclic building blocks in functional molecules due to their outstanding intrinsic electronic characteristics, such as favorable charge transport or tunable redox potentials. They are used in organic photovoltaics (OPV) .
Organic Field-Effect Transistors (OFET)
Thiophenes are also used in organic field-effect transistors (OFET). They are found amongst many other applications in materials science .
Organic Light Emitting Diodes (OLED)
Thiophenes and in particular oligothiophenes are used in organic light emitting diodes (OLED) .
Brain Vasculature Imaging
Derived from 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, aggregation induced emission (AIE) two-photon fluorescent probe AIETP demonstrated efficient brain vasculature imaging with high brightness and improved photostability .
Synthesis of Functional Molecules
The aldehyde functional group of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is ideal to form double bond π-bridges with amines via condensation reaction .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-67-1 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)








